2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
The compound 2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a triazolo-pyridazine derivative characterized by a bicyclic core structure fused with a triazole ring. Key structural features include:
- Position 2: A 4-chlorobenzyl group (–CH₂C₆H₄Cl) attached to the triazole nitrogen.
- Position 6: A 3,4-dimethylphenyl substituent (–C₆H₃(CH₃)₂) on the pyridazine ring.
- Position 3: A ketone oxygen (–O) completing the pyridazinone moiety.
This compound’s design likely aims to optimize steric, electronic, and pharmacokinetic properties through strategic substitution.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-3-6-16(11-14(13)2)18-9-10-19-23-24(20(26)25(19)22-18)12-15-4-7-17(21)8-5-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWLULICCBXDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with substituted benzyl halides under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can result in derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Reagent in Organic Reactions : Utilized for synthesizing more complex molecules.
- Building Block for Drug Development : Its derivatives can be modified to enhance pharmacological properties.
Biology
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
- Antifungal Properties : Demonstrated potential in inhibiting fungal growth.
- Anticancer Activity : Investigated for its ability to induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation.
Case Study: Anticancer Activity
A study explored the anticancer properties of the compound by examining its interaction with COX-II pathways. Results indicated significant inhibition of cancer cell growth, suggesting its potential as a lead compound in cancer therapy.
Medicine
The compound is under investigation for its therapeutic effects:
- Lead Compound in Drug Discovery : Its structural characteristics make it a candidate for developing new pharmaceuticals.
- Potential Therapeutic Applications : Ongoing research aims to identify specific diseases that could benefit from treatments involving this compound.
Case Study: Drug Development
In a recent study, derivatives of this compound were synthesized and tested for their inhibitory effects on specific enzymes related to inflammation and cancer progression. The findings showed promising results, paving the way for further clinical research.
Industry
Due to its unique chemical properties, the compound finds applications in material science:
- Development of New Materials : Used in creating polymers and coatings with enhanced properties.
- Industrial Applications : Its stability and reactivity make it suitable for various industrial processes.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Chlorobenzyl vs. Chlorophenyl: The target’s 4-Cl-benzyl group (vs.
- Dimethylphenyl vs. Tolyl : The 3,4-diMePh group at position 6 (target) offers greater steric bulk and lipophilicity compared to 4-MePh in 9b , which may enhance membrane permeability.
- Benzyl vs. Propanamide: The target’s benzyl group (vs.
Antimicrobial Activity
- Compounds 9a, 9b : Exhibited antibacterial activity against E. coli, S. aureus, and antifungal activity against C. albicans. The 4-ClPh group in 9a showed moderate potency, while 9b (4-MePh) displayed enhanced efficacy, suggesting methyl groups improve target engagement .
- Compounds 6b, 7b : Demonstrated MIC values comparable to ampicillin (bacteria) and fluconazole (fungi), highlighting the importance of symmetric substituents (e.g., 4-MePh) .
Anticancer and Bromodomain Inhibition
- : Triazolo-pyridazines with indole or trifluoromethyl groups (e.g., compound 6 ) inhibited BRD4 with IC₅₀ values <1 µM. The target’s 4-Cl-benzyl group may mimic these hydrophobic interactions.
- : Triazolo-triazinones showed antiproliferative effects in cancer cell lines, with substituent bulk correlating with potency. The target’s 3,4-diMePh group may similarly enhance cytotoxicity.
Pharmacological Profiles
- Metabolic Stability : Tolyl-substituted analogs (9b, 6b ) showed resistance to oxidative metabolism, suggesting the target’s dimethyl groups may confer similar stability .
- Toxicity: No direct data, but chlorinated aromatics (e.g., 9a) are generally well-tolerated in vitro, with toxicity dependent on substitution patterns.
Biological Activity
The compound 2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a member of the triazole family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H20ClN5O2
- Molecular Weight : 421.9 g/mol
- CAS Number : 1251637-93-0
The structure includes a triazole ring fused with a pyridazine moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound demonstrates varying degrees of activity against bacterial strains when compared to standard antibiotics like ciprofloxacin and ketoconazole. The compound's activity can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis .
Anti-inflammatory Effects
Compounds within the triazole class have been noted for their anti-inflammatory properties. The compound has been evaluated for its inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition : Preliminary studies suggest that the compound may selectively inhibit COX-II over COX-I, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects. The IC50 values indicate substantial potency, making it a candidate for further development as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant potential of this compound has also been explored:
- DPPH Radical Scavenging : In vitro assays have demonstrated that the compound effectively scavenges DPPH radicals, indicating its potential as an antioxidant agent. This activity is essential for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and cardiovascular disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Eren et al., 2023 | Identified the compound as a potent COX-II inhibitor with minimal ulcerogenic effects compared to traditional NSAIDs. |
| Grover et al., 2014 | Reported moderate to excellent antimicrobial activity against several pathogenic fungi and bacteria. |
| Alegaon et al., 2023 | Evaluated the molecular docking studies showing strong binding affinity to COX-II enzyme active sites. |
The biological activities of 2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
- Radical Scavenging : Its ability to donate electrons helps neutralize free radicals.
- Cell Membrane Disruption : It may alter bacterial cell membrane integrity leading to cell death.
Q & A
Q. What statistical methods resolve variability in high-throughput screening data?
- Methodological Answer :
- Z’-Factor Analysis : Validate assay robustness (Z’ >0.5 indicates low noise) .
- Hill Slope Adjustments : Normalize dose-response curves to account for allosteric effects .
Data Contradiction Analysis
- Example : Discrepancies in BRD4 inhibition (e.g., IC50 = 50 nM in FP vs. 200 nM in ITC).
- Resolution :
Verify assay conditions (e.g., ATP concentration in FP may artifactually inflate potency).
Use isothermal titration calorimetry (ITC) to measure true binding affinity .
Cross-validate with cellular assays (e.g., c-Myc downregulation in MV4-11 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
